molecular formula C9H9BrFNO B8130317 4-Bromo-2-fluoro-N,5-dimethylbenzamide

4-Bromo-2-fluoro-N,5-dimethylbenzamide

Cat. No.: B8130317
M. Wt: 246.08 g/mol
InChI Key: NOMIELIJLPPPIS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N,5-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-N,5-dimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

    Amidation: The final step involves the formation of the amide bond. This can be done by reacting the substituted benzoyl chloride with dimethylamine (NH(CH3)2) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.

    Catalysts and Reagents: Industrial processes may use more efficient catalysts and reagents to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: KF in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-Bromo-2-fluoro-N,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways.

    Affect Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 4-Bromo-3-fluoro-N,N-dimethylbenzamide
  • 4-Bromo-2-fluorobenzamide

Uniqueness

4-Bromo-2-fluoro-N,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

4-bromo-2-fluoro-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-5-3-6(9(13)12-2)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMIELIJLPPPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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